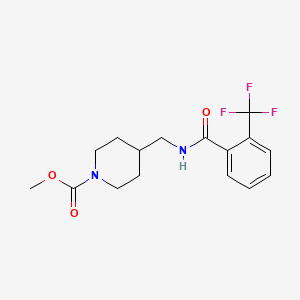

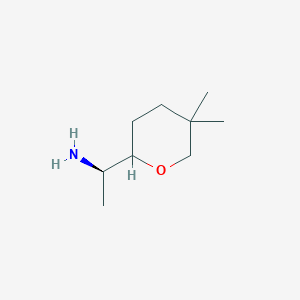

![molecular formula C13H23NO5 B2853517 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester CAS No. 890019-17-7](/img/structure/B2853517.png)

3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains an ester group, which is derived from hexanoic acid, a six-carbon carboxylic acid .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its constituent parts. It contains a BOC group, an amine group, a hexanoic acid group, and an ester group . The BOC group is attached to the nitrogen atom of the amine group, and the hexanoic acid group is attached to the carbon atom of the ester group .Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Aplicaciones Científicas De Investigación

Tert-Butyloxycarbonylation in Synthesis

Tert-butyloxycarbonyl (Boc) group is widely utilized for the protection of amines in the synthesis of pharmaceuticals and peptides. The Boc group is advantageous due to its stability under various conditions and its ease of removal under mildly acidic conditions. This functionality is crucial in multi-step organic syntheses where selective deprotection is required. For instance, Yukako Saito and H. Takahata (2009) discussed the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without bases, showcasing the versatility of Boc-protected intermediates in synthesis (Saito & Takahata, 2009).

Applications in Peptide Synthesis

The tert-butoxycarbonyl group plays a critical role in peptide synthesis by protecting the amine group of amino acids. This protection is essential to prevent undesired reactions and racemization during peptide bond formation. A. Heydari et al. (2007) demonstrated the efficiency of N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst, underscoring the importance of Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).

Green Chemistry Applications

Innovations in green chemistry often involve the use of safer solvents and catalysts. Jelena Petronijevic et al. (2017) explored the biocatalytic synthesis of heterocyclic compounds using environmentally benign methods, highlighting the potential for sustainable practices in chemical synthesis. Although not directly related to 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester, this research emphasizes the importance of developing eco-friendly synthetic routes (Petronijevic et al., 2017).

Coupling Reagents in Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is used as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis. Its utility in facilitating racemization-free reactions and generating minimal chemical waste exemplifies the role of Boc-functionalized reagents in improving synthetic efficiency and environmental sustainability (Thalluri et al., 2013).

Mecanismo De Acción

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc group protects the amine from unwanted reactions during synthesis, and can be selectively removed when no longer needed .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The Boc group increases the compound’s stability and solubility in organic solvents , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. In the context of peptide synthesis, the Boc group allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s stability may be affected by temperature, as higher temperatures can accelerate many chemical reactions.

Safety and Hazards

While specific safety and hazard information for “3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” was not found in the search results, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-10(15)7-6-8-14-12(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTOXDUPBUWUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

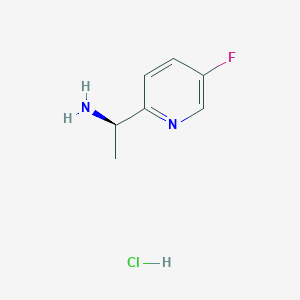

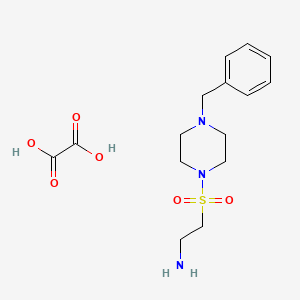

![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)

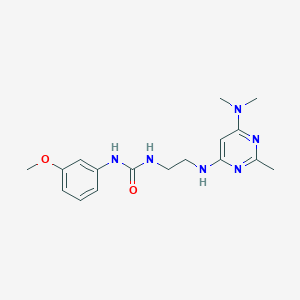

![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)

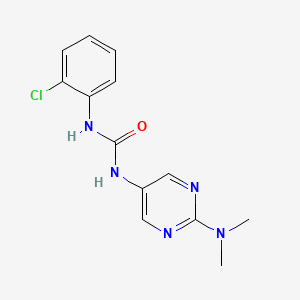

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)

![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)

![11-(6-Chloroquinazolin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2853442.png)

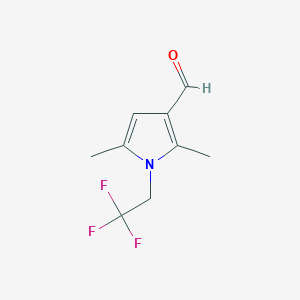

![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)